molecular formula C18H19N3O3S B11229996 3-methyl-N-phenyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

3-methyl-N-phenyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11229996
M. Wt: 357.4 g/mol
InChI Key: MXNHVUCWOPECBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-phenyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone, followed by cyclization in the presence of a dehydrating agent . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-phenyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazine ring .

Scientific Research Applications

3-methyl-N-phenyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its antihypertensive, antidiabetic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-N-phenyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application, such as antihypertensive or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-phenyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific functional groups, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and its versatility in medicinal chemistry make it a valuable compound for research and development .

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

3-methyl-1,1-dioxo-N-phenyl-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C18H19N3O3S/c1-3-11-21-13(2)20-25(23,24)17-12-14(9-10-16(17)21)18(22)19-15-7-5-4-6-8-15/h4-10,12H,3,11H2,1-2H3,(H,19,22)

InChI Key

MXNHVUCWOPECBP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3)C

Origin of Product

United States

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